molecular formula C36H24N2 B3146227 2,2'-Bis(9H-carbazole-9-yl)biphenyl CAS No. 592551-54-7

2,2'-Bis(9H-carbazole-9-yl)biphenyl

Cat. No. B3146227
CAS RN: 592551-54-7
M. Wt: 484.6 g/mol
InChI Key: LYOMPPLHDCWOED-UHFFFAOYSA-N
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Description

“2,2’-Bis(9H-carbazole-9-yl)biphenyl” is a type of conducting polymer with carbazole as an electron-donating pendant group . It exhibits high charge carrier mobility and photochemical stability . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .


Molecular Structure Analysis

The molecular formula of “2,2’-Bis(9H-carbazole-9-yl)biphenyl” is C36H24N2 . The structure of carbazole-based compounds is particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Scientific Research Applications

Mixed-Valence Cations and Radical Cations

One application involves the generation and study of mixed-valence cations and radical cations of bis(carbazolyl) biphenyl derivatives, such as 2,2'-Bis(9H-carbazole-9-yl)biphenyl (CBP). These species exhibit significant interest for their hole-transporting properties, which are crucial for organic light-emitting diodes (OLEDs). The investigation into the electronic structures of these cations provides insights into their potential for enhancing the performance of OLED devices (Kaafarani et al., 2016).

Phosphorescent OLEDs

Another significant application is in phosphorescent OLEDs, where derivatives of this compound are used as host materials. These materials have been demonstrated to facilitate excellent OLED performance due to their superior hole-transporting capabilities and ability to efficiently transfer energy to the phosphorescent guest molecules. For instance, fluorinated carbazole derivatives exhibit better solubility and performance than CBP, offering a pathway to fabricate OLEDs with enhanced efficiency and durability (Ge et al., 2008).

Electrochromic Devices

Carbazole derivatives, including those based on this compound structure, also find applications in electrochromic devices due to their excellent electrochemical and electrochromic properties. These compounds can undergo significant color changes under electric potential, making them suitable for applications in smart windows, displays, and other electrochromic technologies (Hu et al., 2019).

Electronic and Optoelectronic Materials

Further, the incorporation of carbazole units into various molecular frameworks enhances the morphological stability, charge transport properties, and photophysical behaviors of materials. This makes carbazole-based compounds, like this compound, excellent candidates for use as host materials in electrophosphorescence and as components in other optoelectronic devices. Research in this area focuses on tuning the optoelectronic properties to achieve highly efficient device performance (Tao et al., 2010).

Solution-Processable Electron Acceptors

In the field of organic photovoltaics, carbazole-based compounds have been explored as non-fullerene electron acceptors. Their design, incorporating carbazole and other functional groups, aims to enhance solubility, thermal stability, and photovoltaic performance, offering insights into the development of more efficient and reproducible solar cell technologies (Raynor et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2,2’-Di(9h-carbazol-9-yl)biphenyl, also known as 2,2’-Bis(9H-carbazole-9-yl)biphenyl, is to serve as a host material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices . It plays a crucial role in achieving high external quantum efficiencies (EQEs) in these devices .

Mode of Action

2,2’-Di(9h-carbazol-9-yl)biphenyl interacts with its targets by providing a platform for the dopant molecules to emit light. The compound exhibits a high triplet energy, which is essential for preventing energy back transfer from the dopant to the host . This interaction results in the efficient emission of light from the devices.

Biochemical Pathways

It helps in achieving a better charge balance in the emitting layer, contributing to the high performance of the devices .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be interpreted as the behavior of the compound in the device environment. The compound exhibits excellent stability and compatibility with other materials in the device, contributing to the overall performance and longevity of the OLEDs .

Result of Action

The result of the action of 2,2’-Di(9h-carbazol-9-yl)biphenyl in OLEDs and TADF devices is the efficient emission of light. Devices using this compound as a host material have shown unprecedentedly high EQEs . This high efficiency is attributed to the well-controlled bipolar character of the host, which provides a better charge balance in the emitting layer .

Action Environment

The action of 2,2’-Di(9h-carbazol-9-yl)biphenyl is influenced by the environment within the OLED or TADF device. Factors such as the type of dopant used, the structure of the device, and the operating conditions can all impact the compound’s action, efficacy, and stability . For instance, the compound has been shown to prevent excimer formation due to its meta-linkage, resulting in a higher triplet energy .

Future Directions

The structural models developed for carbazole-based compounds like “2,2’-Bis(9H-carbazole-9-yl)biphenyl” are the basis for future studies of charge and exciton transfer in these materials. They also provide insights into the degradation mechanisms of devices based on these materials .

properties

IUPAC Name

9-[2-(2-carbazol-9-ylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)37(31)35-23-11-5-17-29(35)30-18-6-12-24-36(30)38-33-21-9-3-15-27(33)28-16-4-10-22-34(28)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOMPPLHDCWOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

592551-54-7
Record name 2,2'-Di(9H-carbazol-9-yl)biphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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